

# An In-depth Technical Guide to Indolin-5-amine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Indolin-5-amine*

Cat. No.: B094476

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## Introduction

**Indolin-5-amine**, a derivative of indoline, serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and chemical probes. Its unique structural motif, featuring a bicyclic aromatic amine, imparts specific chemical properties that make it a versatile scaffold in medicinal chemistry and proteomics research. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its reactivity, stability, and applications.

## Physical and Chemical Properties

**Indolin-5-amine** is a solid at room temperature with the molecular formula C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>.<sup>[1]</sup> Key physical and chemical properties are summarized in the table below. While an experimental boiling point and a precise pKa value are not readily available in the literature, predictive models can provide reasonable estimates. The amine group imparts basic properties to the molecule, and its reactivity is largely dictated by the nucleophilicity of this group and the electron-rich aromatic ring.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	134.18 g/mol	<a href="#">[1]</a>
Melting Point	92-94 °C	<a href="#">[2]</a>
Appearance	Solid	
Solubility	Limited solubility in water. Soluble in polar organic solvents (e.g., ethanol, methanol) and non-polar organic solvents.	
pKa (predicted)	The pKa of the anilinic amine is predicted to be in the range of 4-5, typical for aromatic amines.	

## Experimental Protocols

The most common and efficient method for the synthesis of **Indolin-5-amine** is the reduction of the commercially available precursor, 5-nitroindoline. Catalytic hydrogenation is a clean and high-yielding method.

### Synthesis of Indolin-5-amine from 5-Nitroindoline via Catalytic Hydrogenation

Materials:

- 5-Nitroindoline
- 10% Palladium on carbon (Pd/C)
- Ethanol (or Ethyl Acetate)
- Hydrogen gas (H<sub>2</sub>) source (e.g., balloon or Parr hydrogenator)

- Diatomaceous earth (e.g., Celite®)
- Rotary evaporator
- Filtration apparatus

**Procedure:**

- In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker bottle), dissolve 5-nitroindoline in ethanol (approximately 10-20 mL per gram of substrate).
- Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the starting material).
- Seal the reaction vessel and purge it with hydrogen gas to remove air.
- Pressurize the vessel with hydrogen gas (if using a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
- Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude **Indolin-5-amine**.

## Purification of Indolin-5-amine by Recrystallization

**Materials:**

- Crude **Indolin-5-amine**
- Suitable solvent system (e.g., ethanol/water or toluene/hexane)
- Erlenmeyer flasks
- Heating source (e.g., hot plate)
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude **Indolin-5-amine** to an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
- If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath for a period of time to further decrease the solubility of the product.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals under vacuum or in a desiccator to obtain pure **Indolin-5-amine**.

## Reactivity and Stability

Reactivity: The chemical reactivity of **Indolin-5-amine** is primarily centered around the nucleophilic amino group and the electron-rich aromatic ring.

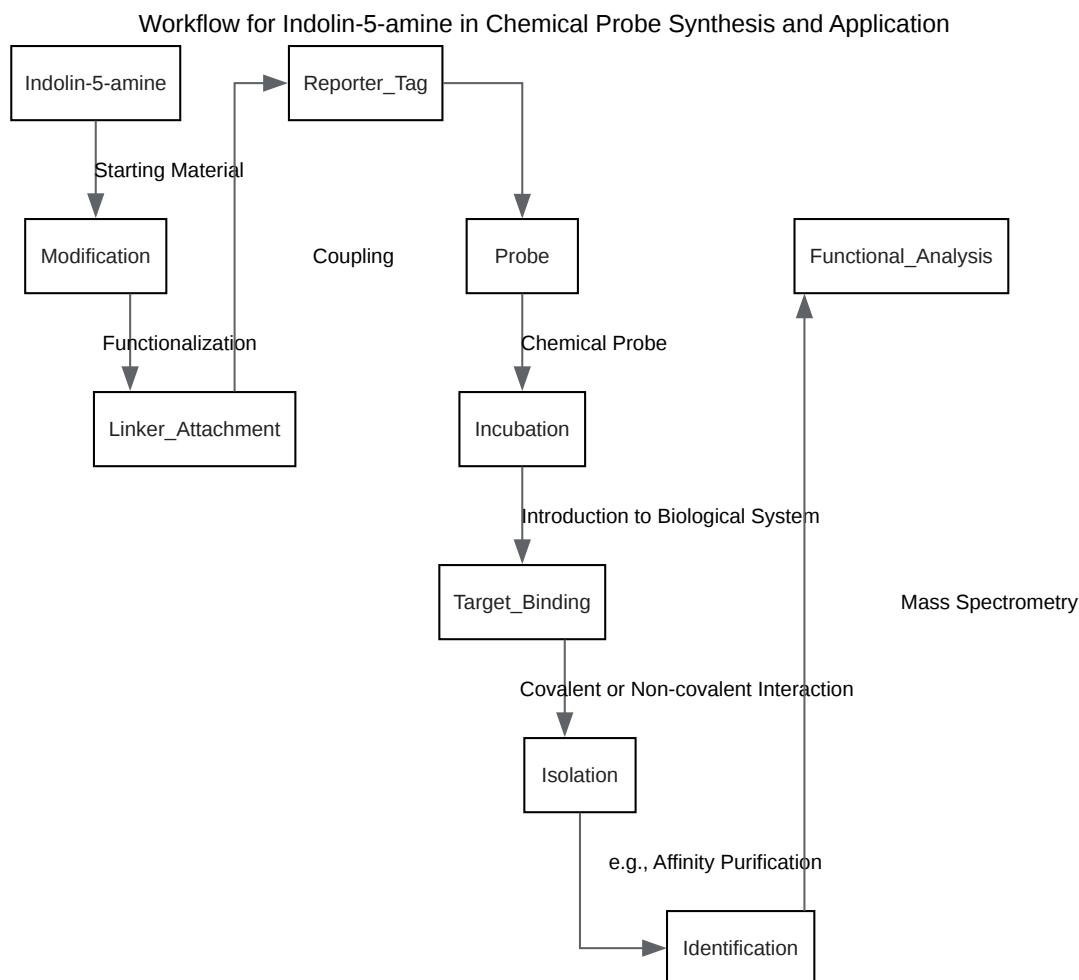
- N-Alkylation and N-Acylation: The primary amine readily undergoes reactions with alkyl halides and acylating agents to form N-substituted derivatives.
- Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.
- Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions (positions 4 and 6).

Stability and Storage: **Indolin-5-amine** is susceptible to oxidation, particularly when exposed to air and light, which can lead to discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool and dark place. The stability of indoline derivatives can be influenced by pH, with acidic conditions generally improving the stability of the primary amine by protonation.

## Applications in Research and Drug Discovery

**Indolin-5-amine** is a valuable scaffold in drug discovery and chemical biology. Its derivatives have been investigated for a variety of biological activities. For instance, it has been used as a starting material for the synthesis of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. Furthermore, the indoline core is present in compounds designed as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for the treatment of inflammatory diseases.<sup>[3]</sup>

In the field of chemical proteomics, **Indolin-5-amine** can be utilized as a building block for the creation of chemical probes. These probes are designed to interact with specific proteins or enzymes in a biological system, allowing for their identification and functional characterization. The workflow for such an application is depicted below.



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Caption: Workflow for the use of **Indolin-5-amine** in chemical proteomics.

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